1,2-Bis(2-chloroacetamido)diamantane
Description
Properties
IUPAC Name |
2-chloro-N-[2-[(2-chloroacetyl)amino]-1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O2/c19-7-15(23)21-17-5-9-1-11-12-2-10(4-13(11)17)6-18(17,14(12)3-9)22-16(24)8-20/h9-14H,1-8H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUUVTUXSYLZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5(C2)NC(=O)CCl)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,2-Bis(2-chloroacetamido)diamantane typically involves the functionalization of adamantane derivatives. One common method includes the radical functionalization of adamantane, where carbocation or radical intermediates are used to achieve the desired substitution . Industrial production methods often involve the use of specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1,2-Bis(2-chloroacetamido)diamantane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine.
Reduction: Reduction reactions often involve the use of reducing agents like borane-tetrahydrofuran (BH3·THF).
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane derivatives .
Scientific Research Applications
1,2-Bis(2-chloroacetamido)diamantane has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including nanomaterials and catalysts
Mechanism of Action
The mechanism by which 1,2-Bis(2-chloroacetamido)diamantane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s rigid polycyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related compounds from the evidence, highlighting key differences in properties, hazards, and applications.
Structural and Functional Group Analysis
Physicochemical Properties
- Thermal Stability: The diamantane core in this compound likely confers higher thermal stability compared to linear analogs like Bis(2-aminoethyl)amine, which lacks rigid scaffolding .
- Solubility: Chloroacetamido groups may reduce solubility in polar solvents relative to hydrophilic amines (e.g., Bis(2-aminoethyl)amine) but enhance compatibility with organic matrices.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,2-Bis(2-chloroacetamido)diamantane, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, reacting 1,2-diamantanediamine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Post-reaction, purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Purity is confirmed via HPLC (>98%) and melting point analysis. For analogs like bis(2-chloroacetamido)anthraquinones, similar protocols are employed, with structural validation using / NMR and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : To confirm diamantane backbone symmetry and chloroacetamido proton environments.
- FTIR : Peaks at ~1650 cm (amide C=O) and ~650 cm (C-Cl) validate functional groups.
- HRMS : Exact mass determination ensures molecular formula accuracy.
Cross-referencing with computational simulations (e.g., DFT for NMR predictions) enhances reliability .
Q. How should researchers design preliminary cytotoxicity assays for this compound?
- Methodological Answer : Use the MTT assay on adherent cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Prepare stock solutions in DMSO (<0.1% final concentration) and test concentrations ranging from 1–100 µM. Include triplicate wells and normalize viability to untreated controls. For bis(2-chloroacetamido)anthraquinones, IC values are calculated using nonlinear regression .
Advanced Research Questions
Q. How can steric hindrance in the diamantane core be mitigated during derivatization?
- Methodological Answer : Steric effects are minimized using:
- High-dilution techniques : To reduce intermolecular side reactions.
- Microwave-assisted synthesis : Enhances reaction efficiency under controlled temperatures.
- Bulky base selection : DBU or DIPEA improves deprotonation kinetics.
Reaction progress is monitored via NMR (if fluorinated analogs are synthesized) or inline FTIR .
Q. What strategies resolve contradictions in solubility data across studies?
- Methodological Answer : Systematically test solubility in aprotic (DMSO, DMF) and protic (ethanol, water) solvents using dynamic light scattering (DLS) to detect aggregation. For quantitative analysis, employ UV-Vis spectroscopy with a calibration curve. Note temperature dependence (e.g., 25°C vs. 37°C) and report via controlled experiments .
Q. How to address discrepancies between in vitro cytotoxicity and in vivo efficacy?
- Methodological Answer : Conduct pharmacokinetic (PK) studies to assess bioavailability, plasma half-life, and metabolite profiling (LC-MS/MS). Use murine xenograft models with HPLC-based tumor homogenate analysis to quantify drug accumulation. Adjust dosing regimens based on PK/PD modeling .
Q. What advanced techniques confirm regioselectivity in substitution reactions?
- Methodological Answer : Employ - HMBC NMR to map amide nitrogen environments. Single-crystal X-ray diffraction (SCXRD) provides unambiguous regiochemical assignment. For dynamic systems, use variable-temperature NMR to study conformational stability .
Q. How to evaluate hydrolytic stability under physiological conditions?
- Methodological Answer : Incubate the compound in PBS (pH 7.4, 37°C) and simulate gastric fluid (pH 2.0). Monitor degradation via UPLC-MS at 0, 24, 48, and 72 hours. Identify hydrolytic byproducts (e.g., free diamantanediamine) using MS/MS fragmentation patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
